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8-iodo-1H-quinazolin-4-one

Cat. No.: B7910794
M. Wt: 272.04 g/mol
InChI Key: ZCDKMEWIBQJRGA-UHFFFAOYSA-N
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Description

Contextual Significance of Quinazolinone Frameworks in Medicinal Chemistry and Organic Synthesis

The quinazolinone core, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. researchgate.netwikipedia.org Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, leading to a vast spectrum of pharmacological activities. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, among others. researchgate.netnih.govorganic-chemistry.orgsemanticscholar.org The structural rigidity and the presence of hydrogen bond donors and acceptors in the quinazolinone framework allow for specific and potent interactions with biological macromolecules. semanticscholar.org

In organic synthesis, the quinazolinone scaffold is prized for its stability and the numerous positions available for functionalization (e.g., positions 2, 3, 6, and 8), which allows for the fine-tuning of its chemical and biological properties. semanticscholar.org A variety of synthetic methodologies, from classical condensation reactions to modern metal-catalyzed and microwave-assisted protocols, have been developed to construct and modify the quinazolinone ring system, making it a readily accessible and versatile building block for creating complex molecules. organic-chemistry.orgnih.govnih.gov

Strategic Importance of Halogenated Heterocycles, with Specific Emphasis on Iodinated Scaffolds, in Drug Discovery Research

The introduction of halogen atoms into heterocyclic scaffolds is a widely employed and powerful strategy in drug discovery. evitachem.comcymitquimica.com Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability. evitachem.comjocpr.com These modifications can lead to improved membrane permeability, enhanced binding affinity to target proteins (through halogen bonding), and a longer biological half-life. evitachem.comcymitquimica.com An estimated 70% of pharmaceutical products are based on heterocyclic structures, with halogenation being a common feature. mdpi.com

Among the halogens, iodine offers unique advantages. The iodine atom, being the largest and most polarizable of the stable halogens, can form strong halogen bonds and participate in various chemical transformations. chemsrc.com Specifically, the carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity. It is particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of drug candidates. semanticscholar.orgconnectjournals.com This synthetic flexibility makes iodinated heterocycles, such as 8-iodo-1H-quinazolin-4-one, highly valuable intermediates for building libraries of diverse compounds for biological screening. mdpi.comresearchgate.net

Research Rationale for the Comprehensive Investigation of this compound

The specific investigation of this compound is driven by a convergence of the principles outlined above. The quinazolinone core provides a proven pharmacophore, while the iodine atom at the 8-position offers a dual advantage:

Potential for Enhanced Biological Activity: Structure-activity relationship (SAR) studies have repeatedly shown that substitution at the 6 and 8-positions of the quinazolinone ring can significantly influence biological activity. semanticscholar.org The introduction of a halogen, specifically iodine, at position 8 is a rational strategy to explore new pharmacological profiles, with studies indicating that such modifications can improve antimicrobial potency.

Synthetic Utility: The C-I bond at the 8-position is a key site for synthetic elaboration. Researchers can leverage this reactive site to construct novel derivatives that would be difficult to access through other means. For example, complex polycyclic systems have been synthesized using 8-iodo-quinazolinone precursors as foundational building blocks. sioc-journal.cn

The parent compound, this compound, therefore, represents a fundamental starting point for developing a new class of 8-substituted quinazolinone derivatives with potentially novel therapeutic applications.

A plausible synthetic route to this compound begins with the precursor 2-amino-3-iodobenzamide. This intermediate can be cyclized using a one-carbon source, such as formic acid or triethyl orthoformate, a common and established method for constructing the quinazolin-4-one ring system.

StepStarting MaterialReagentProductReaction TypeReference
12-Amino-3-iodobenzoic acidThionyl chloride, then Ammonia (B1221849)2-Amino-3-iodobenzamideAmidation evitachem.com
22-Amino-3-iodobenzamideTriethyl orthoformate or Formic acidThis compoundCyclization wikipedia.org

Overview of Current Academic Research Landscape Pertaining to 8-substituted Quinazolinone Derivatives

The academic research landscape demonstrates a clear and active interest in the functionalization of the 8-position of the quinazolinone scaffold. While studies focusing solely on the parent this compound are limited, extensive research exists on more complex 8-substituted derivatives, underscoring the perceived importance of this position.

For instance, researchers have synthesized and evaluated 8-arylamino-substituted quinazolines as potential antitumor agents. nih.gov Other work has involved the creation of complex fused systems like 8-iodo-12H- evitachem.comnaphthyridino[2,1-b]quinazolin-12-ones for screening as antibacterial and anti-inflammatory agents. sioc-journal.cn The synthesis of these intricate molecules often relies on precursors like 2-amino-3-iodobenzamide, highlighting the role of the 8-iodo substituent as a crucial synthetic intermediate. semanticscholar.orgconnectjournals.com Furthermore, studies on related isomers, such as 5-iodo- and 6-iodo-quinazolinones, have been conducted to probe their activity as enzyme inhibitors and to serve as intermediates for further derivatization. nih.govmdpi.com This body of work collectively validates the 8-position as a key target for modification in the ongoing quest for novel bioactive quinazolinone derivatives.

CompoundMolecular FormulaMolecular Weight (g/mol)Known Properties / RoleCAS NumberReference
2-Amino-3-iodobenzamideC₇H₇IN₂O262.05Key synthetic precursor437998-32-8 evitachem.comresearchgate.net
8-Iodo-1H-quinazoline-2,4-dioneC₈H₅IN₂O₂288.04Related 8-iodo quinazoline (B50416) derivative959236-79-4 cymitquimica.com
6-Iodoquinazolin-4-oneC₈H₅IN₂O272.04Positional isomer16064-08-7 mdpi.com
8-Methyl-1H-quinazolin-4-oneC₉H₈N₂O160.17Related 8-substituted derivative19181-54-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O B7910794 8-iodo-1H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDKMEWIBQJRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)I)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Iodo 1h Quinazolin 4 One

Historical and Contemporary Approaches to General Quinazolinone Synthesis

The foundational methods for quinazolinone synthesis have evolved significantly over time. Early approaches often involved harsh reaction conditions and limited substrate scope. One of the earliest and most fundamental methods is the Niementowski quinazoline (B50416) synthesis, which involves the condensation of anthranilic acids with amides at high temperatures. frontiersin.org This method, while classic, often requires high temperatures and can result in modest yields. frontiersin.org

Contemporary methods have focused on improving efficiency, yield, and environmental friendliness. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields in quinazolinone synthesis. frontiersin.org Various catalytic systems, including those based on copper and palladium, have been developed to facilitate the construction of the quinazolinone core under milder conditions. organic-chemistry.orgarabjchem.org For instance, copper-catalyzed reactions of 2-halobenzamides with nitriles or amines have provided efficient routes to quinazolin-4(3H)-ones. organic-chemistry.orgnih.gov Furthermore, iodine-catalyzed oxidative coupling reactions have been employed for the synthesis of 2-aryl quinazolin-4(3H)-ones from 2-aminobenzamides and aryl methyl ketones. organic-chemistry.orgresearchgate.net

Modern synthetic strategies also include multi-component reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. These approaches are highly convergent and atom-economical. nih.govresearchgate.net Organocatalysis has also gained prominence, offering metal-free alternatives for the synthesis of quinazolinones. nih.gov

Targeted Synthesis of 8-iodo-1H-quinazolin-4-one via Cyclization and Annulation Reactions

The specific synthesis of this compound requires strategies that can introduce the iodine atom at the desired position either before or after the formation of the quinazolinone ring.

A key strategy for the synthesis of this compound involves the regioselective iodination of a suitable precursor. Direct C-H iodination of quinolines and related heterocycles has been an area of active research. scispace.comnih.govsemanticscholar.org Metal-free methods utilizing molecular iodine have been developed for the regioselective C3 iodination of quinolines. nih.govsemanticscholar.org While not directly applicable to the 8-position of a quinazolinone, these studies highlight the potential for direct iodination methodologies.

For the synthesis of this compound, a more practical approach is to start with an already iodinated precursor, such as 2-amino-3-iodobenzoic acid or a related derivative. The challenge lies in achieving regioselective iodination of the anthranilic acid precursor. Various iodinating agents and conditions can be screened to achieve the desired regioselectivity. For instance, the use of N-iodosuccinimide (NIS) in the presence of a suitable catalyst can facilitate the iodination of aromatic rings. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of quinazolinones. In the context of this compound, this would typically involve the cyclization of an N-acyl-2-amino-3-iodobenzamide or a similar intermediate.

Copper- and rhodium-catalyzed annulation reactions have been reported for the synthesis of quinazoline derivatives. arabjchem.org These methods often involve C-H activation and can be highly efficient. A plausible route to this compound would involve the reaction of an iodo-substituted anthranilamide with a suitable one-carbon source, such as an aldehyde or formic acid, followed by cyclization.

A novel and efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones, which could be adapted for iodo-substituted substrates.

Multi-Step Synthetic Pathways to Access this compound and its Direct Precursors

A common and reliable approach for the synthesis of substituted quinazolinones is a multi-step pathway starting from readily available materials. nih.gov For this compound, a typical sequence would involve:

Iodination of a suitable starting material: This could be anthranilic acid or a derivative, where the iodine is introduced at the desired position.

Acylation of the amino group: The resulting iodo-anthranilic acid is then acylated.

Cyclization: The N-acyl-iodo-anthranilic acid is cyclized to form the quinazolinone ring.

One established method for quinazolinone synthesis involves the acylation of anthranilic acid with an acyl chloride, followed by dehydration to form a benzoxazinone intermediate. nih.gov This intermediate can then react with an amine source to yield the desired quinazolinone. nih.gov Applying this to an iodo-substituted anthranilic acid would provide a direct route to this compound.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields. derpharmachemica.com The use of solid supports in microwave synthesis has also been explored to facilitate product isolation and purification. derpharmachemica.com Design of experiment (DoE) methodologies can be employed to systematically optimize multiple reaction variables simultaneously. derpharmachemica.com

The following table summarizes a hypothetical optimization of the cyclization step for an N-acyl-2-amino-3-iodobenzamide:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMSO1201245
2Cs₂CO₃DMF1201260
3Cs₂CO₃DMF140875
4t-BuOKTHF80685
5t-BuOKDioxane100492

This is a representative data table and does not reflect actual experimental results.

The purification of intermediates and the final product is a critical step in any synthetic sequence to ensure the high purity of the target compound. nih.gov Common purification techniques include:

Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Column Chromatography: Silica gel column chromatography is a versatile method for separating compounds based on their polarity. mdpi.com A variety of solvent systems (eluents) can be used to achieve the desired separation.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity, preparative HPLC is often employed. nih.gov

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like this compound. These principles advocate for the reduction or elimination of hazardous substances, the use of catalysts, and the maximization of atom economy. The application of these principles not only minimizes the environmental impact but also often leads to more efficient and cost-effective synthetic processes.

The development of solvent-free and catalytic methodologies represents a significant advancement in the sustainable synthesis of quinazolinone derivatives. Traditional synthetic methods often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer a compelling green alternative by eliminating the need for a reaction medium. These reactions are typically conducted by heating a mixture of the reactants, often in the presence of a catalyst. This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields due to increased reactant concentration. For the synthesis of substituted quinazolinones, microwave irradiation has emerged as a powerful tool in conjunction with solvent-free conditions, providing rapid and efficient heating. While specific examples for this compound are not extensively detailed in the literature, the general applicability of this method to quinazolinone synthesis is well-established.

A plausible solvent-free approach for the synthesis of this compound would involve the reaction of 2-amino-3-iodobenzoic acid or its derivatives with a suitable formamide equivalent under thermal or microwave conditions. The use of a solid-supported catalyst in such a reaction could further enhance its efficiency and facilitate product purification.

Catalytic Methodologies:

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity. Various catalysts have been explored for the synthesis of the quinazolinone scaffold.

Acid Catalysis: Both Brønsted and Lewis acids can effectively catalyze the cyclocondensation reaction to form the quinazolinone ring. For instance, p-toluenesulfonic acid is a commonly used catalyst in these reactions.

Metal Catalysis: Transition metal catalysts, such as those based on copper, palladium, and iron, have been employed in the synthesis of quinazolinones. These catalysts can facilitate key bond-forming steps under milder conditions than traditional methods. For example, copper-catalyzed methods have been developed for the synthesis of various substituted quinazolinones.

Organocatalysis: The use of small organic molecules as catalysts is another burgeoning area in green synthesis. These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts. While specific applications to this compound are yet to be widely reported, the potential for organocatalyzed synthesis of this compound is significant.

The table below summarizes potential catalytic approaches for the synthesis of this compound based on methodologies reported for analogous structures.

Catalyst TypeExample CatalystPotential Starting Materials for this compoundGeneral Reaction Conditions
Acid Catalystp-Toluenesulfonic acid2-Amino-3-iodobenzoic acid, FormamideThermal heating or microwave irradiation
Metal CatalystCopper(I) iodide2-Amino-3-iodobenzamide, AldehydeOxidative conditions
OrganocatalystProline2-Amino-3-iodobenzonitrile, AldehydeMild heating

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the final product, and no atoms are wasted as byproducts.

For the synthesis of this compound, a common route involves the cyclocondensation of a 2-amino-3-iodobenzamide derivative with a one-carbon source like formic acid or a formamide. Let's consider a hypothetical synthesis from 2-amino-3-iodobenzamide and formamide:

C₇H₅IN₂O + CH₃NO → C₈H₅IN₂O + NH₃

The atom economy for this reaction can be calculated as follows:

Molecular weight of this compound (C₈H₅IN₂O) ≈ 272.04 g/mol

Molecular weight of 2-amino-3-iodobenzamide (C₇H₅IN₂O) ≈ 262.04 g/mol

Molecular weight of formamide (CH₃NO) ≈ 45.04 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (272.04 / (262.04 + 45.04)) x 100 ≈ 88.5%

This calculation demonstrates a relatively high atom economy, with ammonia (B1221849) being the only byproduct. Synthetic strategies that proceed via addition and cyclization reactions generally exhibit better atom economy compared to those involving protecting groups or leaving groups that are not incorporated into the final product.

Reaction Efficiency:

Yield: The amount of desired product obtained relative to the theoretical maximum.

Reaction Time: Shorter reaction times reduce energy consumption.

E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the active pharmaceutical ingredient produced. A lower PMI signifies a more sustainable process.

The table below outlines key efficiency metrics for a hypothetical green synthesis of this compound.

MetricIdeal ValueConsiderations for this compound Synthesis
Yield >90%Optimization of reaction conditions (temperature, catalyst, stoichiometry) is crucial.
Reaction Time < 1 hourMicrowave-assisted and catalytic methods can significantly reduce reaction times.
E-Factor Close to 0Minimizing byproducts and using recyclable catalysts and solvents are key strategies.
PMI < 10Employing solvent-free conditions and minimizing purification steps can lower the PMI.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the modern imperatives of chemical manufacturing.

Chemical Reactivity and Derivatization of 8 Iodo 1h Quinazolin 4 One

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-8 Position

The electron-withdrawing nature of the quinazolinone ring system facilitates nucleophilic aromatic substitution (SNAr) reactions at the halogenated positions. The iodine atom at the C-8 position of 8-iodo-1H-quinazolin-4-one can be displaced by various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amination Reactions and Formation of 8-amino-1H-quinazolin-4-one Derivatives

Amination at the C-8 position of this compound introduces a key pharmacophore, the amino-quinazolinone moiety, which is present in numerous biologically active compounds. While direct SNAr reactions with amines are possible, they often require harsh conditions. A more common and efficient approach involves copper-mediated amination reactions. These reactions typically proceed under milder conditions and tolerate a wider range of functional groups.

AmineCatalyst/BaseSolventTemperature (°C)Yield (%)
AlkylaminesCuI / K2CO3DMF100-120Moderate to Good
ArylaminesCuI / Cs2CO3Dioxane110Moderate to Good
Heterocyclic aminesCu(OAc)2 / PyridineNMP130Moderate

Table 1: Representative Conditions for Amination of this compound. (Data is illustrative and based on general procedures for similar iodo-heterocycles, as specific data for this compound is limited in publicly available literature).

Etherification and Thioetherification at the C-8 Position

The synthesis of 8-aryloxy and 8-arylthio derivatives of 1H-quinazolin-4-one can be achieved through etherification and thioetherification reactions at the C-8 position of the iodo-precursor. These reactions are typically catalyzed by copper salts, which facilitate the coupling of phenols and thiophenols with the aryl iodide.

The Ullmann condensation is a classic method for forming these C-O and C-S bonds. In this reaction, a copper catalyst, often in the form of copper(I) iodide or oxide, is used in the presence of a base such as potassium carbonate or cesium carbonate, and a high-boiling polar aprotic solvent like DMF or DMSO.

NucleophileCatalyst/BaseSolventTemperature (°C)Yield (%)
PhenolsCuI / K2CO3DMF120-140Moderate
ThiophenolsCuI / Cs2CO3DMSO130-150Moderate to Good

Table 2: General Conditions for Etherification and Thioetherification of this compound. (Data is illustrative and based on general procedures for similar iodo-heterocycles, as specific data for this compound is limited in publicly available literature).

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-8 Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halogenated heterocycles. The C-I bond at the 8-position of this compound is particularly amenable to these transformations due to its relatively high reactivity in oxidative addition steps.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. scispace.comacs.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. scispace.com

The reaction of this compound with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base provides a straightforward route to 8-aryl- and 8-heteroaryl-1H-quinazolin-4-ones.

Aryl/Heteroaryl Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh3)4-K2CO3Toluene/H2O90Good
4-Methoxyphenylboronic acidPd(OAc)2SPhosCs2CO3Dioxane/H2O100High
Thiophene-2-boronic acidPdCl2(dppf)-Na2CO3DMF/H2O80Good

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound. (Data is illustrative and based on general procedures for Suzuki-Miyaura reactions of iodo-heterocycles).

Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is instrumental in the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org The reaction of this compound with terminal alkynes yields 8-alkynyl-1H-quinazolin-4-one derivatives, which can serve as precursors for more complex structures.

The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, which also often serves as the solvent. wikipedia.org

Terminal AlkynePalladium CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh3)4CuITriethylamineDMF60-80High
TrimethylsilylacetylenePdCl2(PPh3)2CuIDiisopropylamineTHFRT-50Good
Propargyl alcoholPd(OAc)2CuIPiperidineAcetonitrile70Moderate

Table 4: Representative Conditions for Sonogashira Coupling of this compound. (Data is illustrative and based on general procedures for Sonogashira couplings of iodo-heterocycles).

Heck and Stille Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers a valuable method for the introduction of alkenyl substituents at the C-8 position of the quinazolinone core. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. It provides an alternative route to introduce aryl, heteroaryl, and vinyl groups at the C-8 position.

While these reactions are well-established for the functionalization of iodoarenes, specific examples detailing the Heck and Stille couplings of this compound are not extensively reported in the literature. However, based on the known reactivity of similar iodo-heterocyclic systems, it is anticipated that these reactions would proceed under standard conditions.

Coupling PartnerPalladium CatalystLigandBase/AdditiveSolventTemperature (°C)Expected Outcome
Heck: Ethyl acrylatePd(OAc)2P(o-tol)3Et3NDMF1008-(2-ethoxycarbonylvinyl)-1H-quinazolin-4-one
Stille: Tributyl(vinyl)stannanePd(PPh3)4-LiClToluene1108-vinyl-1H-quinazolin-4-one
Stille: 2-(Tributylstannyl)thiophenePdCl2(PPh3)2--Dioxane1008-(thiophen-2-yl)-1H-quinazolin-4-one

Table 5: Postulated Conditions for Heck and Stille Coupling Reactions of this compound. (Data is illustrative and based on general procedures for related iodo-heterocycles).

C-H Activation and Functionalization Strategies Adjacent to the Iodinated Position

Direct functionalization of the C-7 position of this compound via C-H activation presents a modern and atom-economical approach to introduce new substituents. While specific literature detailing the C-H activation at the C-7 position of this compound is not extensively documented, the principles of transition-metal-catalyzed C-H functionalization on the quinazolinone core are well-established.

These reactions typically rely on a directing group, often installed at the N-1 or N-3 position, to guide a metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C-H bond. For the this compound scaffold, a directing group at the N-1 position would be required to facilitate the formation of a sterically accessible five-membered cyclometalated intermediate, which would favor functionalization at the C-8 position over the C-7 position. Conversely, achieving selective activation at C-7 would likely require a directing group capable of forming a larger, less-favored six-membered ring intermediate or would proceed without a directing group, relying on the intrinsic electronic properties of the ring. The electron-donating nature of the iodine at C-8 could subtly influence the reactivity of the adjacent C-7 position, although this has not been specifically demonstrated. General studies on quinazolinones have shown that rhodium catalysis can be effective for transformations like C-H amidation on the benzo-fused ring. mdpi.com

Reactivity at the Quinazolinone Nitrogen Atoms (N-1 and N-3)

The quinazolinone core possesses two nitrogen atoms, N-1 and N-3, which exhibit distinct chemical reactivity. The N-3 atom, being part of an amide-like linkage, is generally more nucleophilic and is the primary site for reactions like alkylation and acylation.

The alkylation of the quinazolin-4-one scaffold is a widely used method for derivatization and has been shown to proceed with high regioselectivity. Studies on various quinazolin-4-ones demonstrate that under basic conditions, deprotonation occurs preferentially at the N-3 position, and the resulting anion readily reacts with alkylating agents. This regioselective 3-N-alkylation is observed under classical two-phase conditions using alkali metal carbonates (like K₂CO₃ or Cs₂CO₃) in aprotic polar solvents such as dimethylformamide (DMF) or acetone. masterorganicchemistry.com

Research involving 3-substituted anthranilamides to produce 8-substituted quinazolinones confirms that substitution at the 8-position does not impede subsequent alkylation at the N-3 position. youtube.com Therefore, it is expected that this compound would react similarly with various alkyl and benzyl (B1604629) halides in the presence of a base to yield the corresponding 3-substituted derivatives.

ReactantReagentBaseSolventProductYield (%)
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF3-Benzylquinazolin-4(3H)-one82
6,7-Dimethoxyquinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one83

This table presents data for the general quinazolinone scaffold to illustrate typical reaction conditions and outcomes. masterorganicchemistry.com

Acylation reactions are expected to follow a similar pattern, with acylating agents such as acid chlorides or anhydrides reacting at the N-3 position under basic conditions to form N-acyl derivatives.

The formation of N-oxides from quinazolinone scaffolds introduces a new functional group that can be used for further chemical transformations. However, direct oxidation of the quinazoline (B50416) ring can be challenging. Treatment of quinazolines with strong oxidizing agents like monoperphthalic acid often leads to a mixture of N-1 and N-3 oxides, with the pyrimidine (B1678525) ring being susceptible to ring-opening and decomposition, resulting in low yields of the desired N-oxide products. nih.gov In many cases, the corresponding quinazolin-4(3H)-one is a significant by-product of such reactions. nih.gov

More efficient and common strategies for synthesizing quinazoline 3-oxides involve the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oxime precursors. nih.gov This synthetic approach bypasses the issues of low yield and lack of selectivity associated with direct oxidation of the heterocyclic core. While not specifically documented for the 8-iodo derivative, this precursor-based strategy would be the most probable route to obtaining this compound 3-oxide.

Reactivity at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key site for reactivity, allowing for reduction to dihydroquinazolinones or conversion to other functional groups like thioamides.

The conversion of a quinazolin-4(3H)-one to a 2,3-dihydroquinazolin-4(1H)-one involves the reduction of the C2=N3 double bond. Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for reducing aldehydes and ketones but are generally unreactive towards the amide carbonyl at C-4 and the endocyclic imine (C=N) bond within the aromatic pyrimidine ring under neutral alcoholic solutions. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com Therefore, direct reduction of this compound to its dihydro derivative is not a commonly employed synthetic route.

Instead, 2,3-dihydroquinazolin-4(1H)-ones are typically synthesized through the condensation of an anthranilamide (or isatoic anhydride (B1165640) and an ammonia (B1221849) source) with an aldehyde or ketone. nih.govmdpi.comrsc.org The reverse reaction, the oxidation of a 2,3-dihydroquinazolin-4(1H)-one to the corresponding quinazolin-4(3H)-one, is readily achieved with oxidizing agents like potassium permanganate (B83412) (KMnO₄), indicating the greater thermodynamic stability of the aromatic quinazolinone system. nih.gov

The conversion of the C-4 carbonyl group to a thiocarbonyl (thione) group is a well-established transformation that provides access to quinazoline-4(3H)-thiones, which are valuable intermediates in medicinal chemistry. This thionation is typically achieved using phosphorus-based sulfurizing reagents.

The most common reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. The reaction generally involves heating the quinazolin-4-one with the thionating agent in an inert, high-boiling solvent such as toluene, xylene, or pyridine. Studies on the parent quinazolin-4-one show that Lawesson's reagent provides the corresponding quinazolin-4-thione in near-quantitative yield under milder conditions (1 hour in refluxing toluene) compared to P₄S₁₀ (4 hours in refluxing xylene). rsc.org This method is expected to be directly applicable to this compound.

Starting MaterialThionating AgentSolventTime (h)ProductYield (%)
Quinazolin-4-oneP₄S₁₀m-Xylene4Quinazolin-4-thione78
Quinazolin-4-oneLawesson's ReagentToluene1Quinazolin-4-thione97

This table is based on data for the thionation of the parent quinazolin-4-one. rsc.org

Chemo- and Regioselectivity in Reactions of this compound

The structure of this compound presents multiple reactive sites, making chemo- and regioselectivity key considerations in its derivatization. The primary sites for reaction are the N1 and N3 positions of the pyrimidinone ring, the C4-keto group (which can exist in its tautomeric enol form as a hydroxyl group), and the carbon-iodine bond at the C8 position of the benzene (B151609) ring.

Regioselectivity of N-Alkylation vs. O-Alkylation

A significant aspect of the regioselectivity of quinazolin-4-ones is the competition between N-alkylation and O-alkylation. The molecule exists in a lactam-lactim tautomeric equilibrium, but the lactam form is predominant. Reactions with electrophiles, such as alkyl halides, can theoretically occur at the N1, N3, or O4 positions. However, extensive studies on the quinazolin-4-one scaffold have demonstrated a strong preference for alkylation at the N3 position. juniperpublishers.comjuniperpublishers.com

Under classical two-phase catalytic conditions, which typically involve an alkali metal carbonate (like K₂CO₃ or Cs₂CO₃) as the base and an aprotic polar solvent (like DMF or DMSO), quinazolin-4-ones are regioselectively subjected to 3-N-alkylation. juniperpublishers.com This outcome has been unequivocally confirmed through detailed 2D NMR spectroscopy, which helps distinguish between N- and O-alkylated products. juniperpublishers.com For instance, the alkylation of quinazolin-4(3H)-one with benzyl chloride in the presence of potassium carbonate in DMF leads exclusively to the N-alkylation product in high yield. juniperpublishers.comjuniperpublishers.com The choice of base, such as potassium carbonate, cesium carbonate, or sodium hydride, does not appear to alter this regiochemical preference. juniperpublishers.com This high regioselectivity is a crucial feature for the controlled synthesis of 3-substituted quinazolinone derivatives.

Table 1: Regioselectivity of Alkylation in Quinazolin-4-one Derivatives

Electrophile Base Solvent Temperature (°C) Position of Alkylation Reference
Benzyl chloride K₂CO₃ DMF 100 3-N juniperpublishers.com
Benzyl chloride Cs₂CO₃ DMF 100 3-N juniperpublishers.com
Benzyl chloride NaH DMF 100 3-N juniperpublishers.com

Chemoselectivity of the Carbon-Iodine Bond

The carbon-iodine bond at the C8 position is the most labile of the aryl-halogen bonds, making it a prime site for transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com In the presence of a suitable palladium catalyst, the C-I bond will chemoselectively undergo oxidative addition, initiating cross-coupling pathways long before other potentially reactive C-H or C-N bonds are activated. libretexts.org This allows for the selective introduction of aryl, vinyl, or alkyl groups at the C8 position through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov The high reactivity of the C-I bond compared to other functional groups on the quinazolinone ring ensures that derivatization can be precisely targeted to this position. Iodinated compounds are recognized as valuable starting points for creating diverse analogues due to this reliable chemoselectivity. nih.gov

Mechanistic Studies of Key Transformation Pathways

The derivatization of this compound frequently relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most important and well-studied transformations. The mechanism of this reaction provides a clear example of a key transformation pathway for this compound.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl iodide (this compound) with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex. This compound reacts with the Pd(0) species, which inserts itself into the carbon-iodine bond. This is typically the rate-determining step in the cycle. mdpi.comlibretexts.org This process oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. youtube.com The reactivity of aryl halides in this step follows the order I > Br > Cl, highlighting the utility of the iodo-substituent. libretexts.org

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org Before this can happen, the organoboron species must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate complex ("-ate complex"). organic-chemistry.org This boronate then exchanges its organic substituent with the halide on the palladium center, creating a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : This is the final step of the cycle. The two organic ligands on the palladium(II) complex couple, forming a new carbon-carbon bond and the desired 8-substituted-1H-quinazolin-4-one product. youtube.com Simultaneously, the palladium is reduced from Pd(II) back to its Pd(0) oxidation state, thus regenerating the catalyst, which can then enter another catalytic cycle. libretexts.orgyoutube.com

This catalytic cycle is a cornerstone of modern organic synthesis and is the primary pathway for elaborating the structure of this compound via C-C bond formation at the C8 position. nih.gov

Table 2: Key Steps and Intermediates in the Suzuki-Miyaura Coupling of this compound

Step Reactants Key Intermediate Products
Oxidative Addition This compound, Pd(0)L₂ (8-quinazolinonyl)Pd(II)(I)L₂ -
Transmetalation (8-quinazolinonyl)Pd(II)(I)L₂, [R-B(OH)₃]⁻ (8-quinazolinonyl)Pd(II)(R)L₂ Boric acid, Halide salt
Reductive Elimination (8-quinazolinonyl)Pd(II)(R)L₂ - 8-R-1H-quinazolin-4-one, Pd(0)L₂

(L represents a ligand, such as triphenylphosphine)

Advanced Structural Characterization and Elucidation of 8 Iodo 1h Quinazolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 8-iodo-1H-quinazolin-4-one, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals accurately.

The ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. In the case of this compound, the introduction of the bulky and electron-withdrawing iodine atom at the C8 position significantly influences the chemical shifts of the adjacent protons and carbons compared to the unsubstituted quinazolinone core.

¹H NMR Analysis: The proton spectrum of the quinazolinone core typically shows signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the C2 position usually appears as a singlet, while the protons on the benzene (B151609) ring (H5, H6, H7) exhibit characteristic splitting patterns (doublets, triplets) due to spin-spin coupling. The introduction of iodine at C8 simplifies this part of the spectrum, leaving an AMX or ABC spin system for H5, H6, and H7. The H7 proton, being ortho to the iodine atom, is expected to experience a downfield shift due to the anisotropic effect of the halogen. The N-H proton typically appears as a broad singlet at a lower field.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbonyl carbon (C4) is characteristically found at a low field (around δ 160-170 ppm). The carbon directly bonded to the iodine atom (C8) is expected to have a chemical shift significantly lower than the other aromatic carbons due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding. bhu.ac.in Conversely, the ipso-carbon (C8a) and the ortho-carbon (C7) would be deshielded. The natural abundance of ¹³C is low (1.1%), which sometimes requires longer acquisition times to obtain a good signal-to-noise ratio. bhu.ac.inhw.ac.uk

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous quinazolinone structures and known substituent effects.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~8.1 (s)~145
4-~162
5~7.8 (dd)~128
6~7.4 (t)~127
7~8.2 (dd)~138
8-~95
4a-~122
8a-~150
NH~12.3 (br s)-
Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the complex structure of quinazolinone derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H5, H6, and H7, confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals for C2, C5, C6, and C7 based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (like C4, C4a, C8, and C8a) which are not visible in an HSQC spectrum. For instance, the H2 proton would show a correlation to C4 and C8a, and the H7 proton would show correlations to C5 and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between nuclei. In derivatives of this compound with substituents, NOESY can help elucidate stereochemistry and preferred conformations by showing through-space interactions.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, which can be particularly useful for analyzing crystalline or amorphous powders, and for compounds that are poorly soluble. For this compound, ssNMR could provide valuable information on intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide insights into the local environment of each atom in the solid state, complementing data obtained from single-crystal X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₈H₅IN₂O), the expected exact mass can be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm).

ESI and APCI are "soft" ionization techniques that are commonly coupled with liquid chromatography (LC) to analyze complex mixtures and pure compounds. nih.gov

Electrospray Ionization (ESI): ESI is well-suited for polar molecules like this compound. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺). The choice between positive and negative ion mode depends on the compound's ability to accept a proton or lose one. For this quinazolinone, the basic nitrogen atoms make it an excellent candidate for positive-ion ESI. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for a wide range of compounds, including those of medium polarity. nih.govresearchgate.net It can be less susceptible to matrix effects compared to ESI. Both ESI and APCI are valuable for obtaining the molecular ion peak, which is then subjected to high-resolution measurement to confirm the molecular formula. The choice between ESI and APCI often depends on the specific derivative being analyzed and the chromatographic conditions. researchgate.net

In mass spectrometry, after the molecular ion is formed, it can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. libretexts.orgchemguide.co.uk This is often done in a tandem mass spectrometer (MS/MS).

For this compound, the fragmentation would likely be initiated by the loss of characteristic neutral molecules or radicals. Key fragmentation pathways could include:

Loss of Iodine: A prominent fragmentation would be the cleavage of the C-I bond, resulting in a fragment corresponding to the loss of an iodine radical (·I, 127 Da).

Loss of CO: The carbonyl group can be lost as carbon monoxide (CO, 28 Da).

Ring Cleavage: The quinazolinone ring system itself can undergo characteristic cleavages, such as a retro-Diels-Alder (RDA) type fragmentation of the pyrimidine (B1678525) ring.

The presence of iodine (¹²⁷I) is monoisotopic, which simplifies the interpretation of the mass spectrum, unlike compounds containing chlorine or bromine which have distinct isotopic patterns. libretexts.org The fragmentation pattern provides corroborative evidence for the proposed structure elucidated by NMR.

FragmentProposed Structure / Loss
[M+H]⁺Protonated molecular ion
[M+H - I]⁺Loss of an iodine atom
[M+H - CO]⁺Loss of carbon monoxide
[M+H - HNCO]⁺Loss of isocyanic acid

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes within a molecule. These methods provide a molecular fingerprint by measuring the interaction of light with molecular vibrations. For this compound and its derivatives, these techniques are crucial for confirming the presence of key structural features, particularly the carbonyl group and the heterocyclic quinazolinone core.

In the study of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, IR spectroscopy was instrumental in confirming their structures. The spectra for these compounds consistently displayed characteristic absorption bands corresponding to the principal functional groups. Specifically, a strong C=O stretching vibration was observed in the 1652–1685 cm⁻¹ range, which is typical for a cyclic amide (lactam) carbonyl group. Additionally, the C=N stretching vibration of the quinazolinone ring was identified in the 1598–1616 cm⁻¹ region nih.gov. While specific Raman data for this compound is not detailed in the available literature, it would be expected to provide complementary information, especially for non-polar bonds and symmetric vibrations that are weak in the IR spectrum.

A more detailed analysis of the vibrational spectra allows for a deeper understanding of the molecule's electronic structure and bonding. The position, intensity, and shape of the carbonyl (C=O) and heterocyclic ring stretching bands are sensitive to the molecular environment and substitution patterns.

The carbonyl stretching mode in quinazolinone derivatives is a prominent feature in their IR spectra. For a series of 6-iodo-2-methylquinazolin-4-(3H)-one compounds, this band appears between 1652 cm⁻¹ and 1685 cm⁻¹ nih.gov. The exact frequency can be influenced by factors such as hydrogen bonding and the electronic effects of other substituents on the ring system.

The vibrational modes of the quinazolinone ring itself, a fused heterocyclic system, give rise to a complex series of bands. The stretching vibration of the endocyclic C=N bond is a key characteristic, observed in the 1598–1616 cm⁻¹ range for iodinated quinazolinones nih.gov. Other bands corresponding to the in-plane stretching of the aromatic and pyrimidine rings are also expected, often coupled with the carbonyl vibration nih.gov. This coupling can provide insight into the delocalization of electrons within the fused ring system.

Table 1: Characteristic IR Absorption Frequencies for Iodinated Quinazolinone Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Source
Carbonyl (C=O) Stretching 1652–1685 nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

The crystal structure of a complex quinazolinone derivative, C₂₀H₁₅ClIN₃O₃, has been determined, offering a model for the structural characteristics of this class of compounds nih.gov. The analysis revealed a triclinic crystal system with the P-1 space group. The quinazolinone ring system in this derivative is nearly planar nih.gov. Conformational analysis, which describes the spatial arrangement of atoms, can be detailed through parameters like dihedral angles. For instance, in the studied derivative, the dihedral angle between the quinazolinone ring system and a pendant benzene ring was found to be 82.63 (11)° nih.gov. Such analyses are critical for understanding the molecule's preferred shape in the solid state.

Table 2: Example Crystallographic Data for a Quinazolinone Derivative (C₂₀H₁₅ClIN₃O₃)

Parameter Value Source
Chemical Formula C₂₀H₁₅ClIN₃O₃ nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 7.3443 (15) nih.gov
b (Å) 10.847 (2) nih.gov
c (Å) 12.475 (3) nih.gov
α (°) 106.66 (3) nih.gov
β (°) 103.53 (2) nih.gov
γ (°) 92.79 (3) nih.gov
Volume (ų) 918.5 (4) nih.gov

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular forces. In quinazolinone derivatives, hydrogen bonds, halogen bonds, and π–π stacking interactions are key contributors to the stability of the crystal lattice.

In the crystal structure of the derivative C₂₀H₁₅ClIN₃O₃, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the a-axis nih.gov. This is a common and strong interaction motif in molecules containing N-H donors and carbonyl acceptors.

Furthermore, the presence of halogen atoms (iodine and chlorine in this case) leads to specific halogen-involving short contacts. An I⋯Cl interaction with a distance of 3.427 (1) Å was observed, which helps to form a two-dimensional molecular assembly nih.gov. The stability of the three-dimensional structure is further enhanced by C—H⋯π and π–π stacking interactions, with a shortest distance between the centroids of aromatic rings being 3.8143 (16) Å nih.gov. These interactions are crucial for understanding the supramolecular chemistry of this compound and its derivatives.

Table 3: Intermolecular Interactions in a Quinazolinone Derivative Crystal Lattice

Interaction Type Description Distance (Å) Source
Hydrogen Bond N—H⋯O - nih.gov
Halogen Contact I⋯Cl 3.427 (1) nih.gov
π-π Stacking Centroid-Centroid 3.8143 (16) nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy is used to characterize the electronic transitions within the conjugated π-system. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the extent of conjugation and the presence of chromophores.

The key parameters obtained from a UV-Vis spectrum are the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε). The λmax value indicates the energy required for the most probable electronic transition, while ε is a measure of the probability of that transition occurring. The conjugated system of the quinazolinone core is expected to give rise to characteristic π→π* transitions, and the presence of non-bonding electrons on the nitrogen and oxygen atoms may also allow for n→π* transitions.

While specific experimental λmax and ε values for this compound are not detailed in the provided search results, the analysis of its structure allows for the prediction of its spectral features. The introduction of an iodine atom, a halogen, can act as an auxochrome and may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolinone parent molecule due to its electronic effects on the aromatic system.

Table 4: Expected Electronic Transitions for this compound

Type of Transition Orbitals Involved Expected Wavelength Region
π → π* π bonding to π antibonding UV region (~200-400 nm)

Solvent Effects on Electronic Spectra

Due to the lack of specific experimental data for this compound in the scientific literature, a detailed analysis and data table for this section cannot be provided at this time. Further research is required to characterize the solvatochromic behavior of this compound.

Theoretical and Computational Studies of 8 Iodo 1h Quinazolin 4 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For 8-iodo-1H-quinazolin-4-one, these methods offer a detailed picture of its electronic landscape and thermodynamic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. nih.govarxiv.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.govsemanticscholar.org

These calculations provide key energetic parameters that describe the molecule's reactivity and stability. scispace.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue
Chemical SoftnessValue
Electrophilicity IndexValue

Note: Specific values are dependent on the level of theory and basis set used in the calculation and would be populated from specific research findings.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.netchemrxiv.org The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net

For this compound, the MEP map would highlight regions of negative potential (electron-rich areas), typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor areas) are usually found around hydrogen atoms and are prone to nucleophilic attack. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental in biological systems. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO. wikipedia.orglibretexts.orgyoutube.com The shapes and energies of these orbitals are key to understanding a molecule's reaction pathways. youtube.com

In the case of this compound, the HOMO is likely to be distributed over the electron-rich parts of the quinazolinone ring system, indicating these are the primary sites for electron donation in a reaction. The LUMO, on the other hand, would be located on the electron-deficient regions, representing the sites most likely to accept electrons. Analyzing the spatial distribution of these frontier orbitals provides insight into the molecule's reactivity towards electrophiles and nucleophiles. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov These simulations are essential for exploring the conformational flexibility of this compound.

Solvent Effects on Conformational Preferences

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a realistic representation of its behavior in solution. By running simulations in different solvents, it is possible to observe how the molecule's shape and dynamics change in response to varying polarity and hydrogen-bonding capabilities of the solvent. This is crucial for understanding its behavior in a biological medium.

Tautomeric Equilibrium Studies of this compound

Tautomerism, the interconversion of structural isomers, is a key consideration for quinazolinone derivatives. This compound can potentially exist in different tautomeric forms. Computational studies, often combining DFT calculations with considerations of solvent effects, can predict the relative stabilities of these tautomers. semanticscholar.org

By calculating the energies of the different tautomeric forms and the energy barriers for their interconversion, it is possible to determine the predominant tautomer under specific conditions. Understanding the tautomeric equilibrium is vital as different tautomers can exhibit distinct chemical and biological properties. semanticscholar.org

Table 2: Relative Energies of Tautomers of this compound

TautomerRelative Energy (kcal/mol)
1H-keto formValue
3H-keto formValue
4-hydroxy formValue

Note: The relative energies are calculated with respect to the most stable tautomer and are dependent on the computational method and solvent model used.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational methods are employed to forecast the reactivity of the this compound scaffold, offering insights into how it might interact with other molecules. These predictions are fundamental for planning synthetic derivatization strategies.

Transition state analysis, often performed using Density Functional Theory (DFT), helps elucidate the mechanisms of chemical reactions. For N-heterocycles like quinazolines, the nitrogen lone pair is not part of the aromatic system, making it available to react with electrophiles. This reaction reduces the electron density of the ring system, making it more susceptible to nucleophilic attack nih.gov. While specific transition state calculations for this compound are not detailed in the available literature, studies on related quinolines and pyridines show that DFT calculations can effectively rationalize the regioselectivity of reactions. For instance, calculations have shown that the transition state for a 1,4-addition can be energetically more favorable than a 1,2-addition, aligning with experimental outcomes nih.gov. Such analyses for this compound would involve modeling the energy barriers for nucleophilic or electrophilic agents approaching different positions on the quinazolinone ring to determine the most likely reaction pathways.

Predicting the regioselectivity of derivatization is key for synthesizing novel analogues with desired properties. The quinazolinone core has several potential reaction sites. The reactivity of the this compound scaffold is influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the iodine atom at the C8 position. Computational models can predict the most likely sites for derivatization by calculating properties such as atomic charges, frontier molecular orbital densities (HOMO/LUMO), and electrostatic potential maps. These analyses help identify which positions are most susceptible to electrophilic substitution (electron-rich areas) or nucleophilic substitution (electron-poor areas), thereby guiding synthetic efforts to modify the scaffold for enhanced biological activity.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is instrumental in predicting the activity of unsynthesized compounds and optimizing lead molecules. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For quinazolinone derivatives, a wide range of descriptors are calculated to capture various aspects of their structure. nih.govnih.gov Feature selection is then employed to identify the subset of descriptors that has the most significant correlation with biological activity, thereby avoiding model overfitting and instability. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Quinazolinone Derivatives

Descriptor Type Examples Description
Constitutional Molecular weight, number of atoms, number of rings Describes the basic composition and connectivity of the molecule.
Topological Wiener index, Balaban index Characterizes the topology and branching of the molecular graph.
Electronic Dipole moment, partial charges, HOMO/LUMO energies Relates to the electronic distribution and reactivity of the molecule.
Physicochemical LogP (lipophilicity), molar refractivity, polar surface area Describes properties like solubility, permeability, and steric effects.

| 3D Descriptors | Steric (CoMFA), Electrostatic (CoMFA/CoMSIA), Hydrophobic fields | Used in 3D-QSAR to describe the molecule's properties in 3D space. |

This table summarizes types of descriptors commonly used in QSAR studies of heterocyclic compounds like quinazolinones.

Once relevant descriptors are selected, a mathematical model is developed using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govnih.gov For a QSAR model to be reliable, it must undergo rigorous internal and external validation. frontiersin.orgresearchgate.net

In a study on quinazolin-4(3H)-one derivatives as anti-breast cancer agents, a robust QSAR model was developed with strong statistical parameters: a high correlation coefficient (R² = 0.919), adjusted R² (R²adj = 0.898), and internal validation metric (Q²cv = 0.819). researchgate.net The model's predictive power was confirmed by a high external validation metric (R²pred = 0.7907) researchgate.net. Similarly, 3D-QSAR studies on quinazolinone analogues as EGFR inhibitors have yielded statistically significant models. unar.ac.id For example, a Comparative Molecular Field Analysis (CoMFA) model showed a cross-validated q² of 0.608 and a non-cross-validated R² of 0.979, indicating a stable model with strong predictive capability frontiersin.org. These models help in predicting the cytotoxic activity of new derivatives before their synthesis, saving time and resources. nih.gov

Table 2: Statistical Parameters for Validation of QSAR Models

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5
R²pred (External Validation R²) Measures the ability of the model to predict the activity of an external test set. > 0.6

| SEE (Standard Error of Estimate) | Indicates the absolute error of the predictions. | Lower is better |

This table outlines key statistical metrics used to assess the validity and predictive power of QSAR models.

Docking Studies with Biological Targets (Pre-clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is used to understand the molecular basis of a drug's action and to screen for potential new drug candidates. frontiersin.org

For derivatives of the quinazolinone scaffold, docking studies have been performed against various cancer-related targets, including Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). nih.govnih.govresearchgate.netekb.eg

In a study of iodinated 4(3H)-quinazolinones, molecular docking was performed against DHFR, a crucial enzyme in several cancers nih.gov. The results revealed a good correlation between the experimentally determined cytotoxic activity and the calculated binding affinity nih.gov. The docking analysis showed that the quinazoline (B50416) ring interacts with the active site of DHFR, and specific substitutions can enhance this binding. For example, compound 3d in one study was identified as the most potent compound based on its docking score and experimental activity nih.gov.

Similarly, docking studies of quinazolinone derivatives with the EGFR active site (PDB ID: 2ITO) have been conducted to understand their inhibitory mechanism researchgate.net. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. researchgate.net Such insights are invaluable for designing more potent and selective inhibitors. nih.gov

Table 3: Summary of Docking Studies on Quinazolinone Derivatives with Biological Targets

Compound Series Biological Target PDB ID Key Interacting Residues (Example) Finding
Iodinated 4(3H)-quinazolinones Dihydrofolate Reductase (DHFR) Not Specified Not Specified Good correlation between binding affinity and experimental cytotoxic activity. nih.gov
Quinazolin-4(3H)-ones Epidermal Growth Factor Receptor (EGFR) 2ITO Met793, Leu718, Val726, Ala743 Identification of binding modes and interactions crucial for inhibitory activity. researchgate.net
Thioxoquinazolin-4(3H)-ones Cyclin-Dependent Kinase 2 (CDK2) Not Specified Not Specified Compounds showed favorable docking properties, suggesting potential as CDK2 inhibitors. researchgate.net

This table summarizes findings from various molecular docking studies involving the quinazolinone scaffold against important anticancer targets.

Ligand-Protein Interaction Analysis

There is no available research detailing the specific ligand-protein interactions of this compound. Computational studies that would elucidate the binding modes, key interacting amino acid residues, and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with specific protein targets have not been reported for this compound.

Binding Affinity Predictions and Hotspot Mapping

No studies presenting data on the binding affinity of this compound to any protein target were found. Consequently, information regarding its predicted binding energy, docking scores, or inhibition constants (Ki) is not available. Similarly, hotspot mapping analyses to identify key residues contributing significantly to the binding energy for this specific compound have not been published.

Biological Activity and Mechanistic Insights of 8 Iodo 1h Quinazolin 4 One Pre Clinical Focus

In Vitro Pharmacological Evaluation and Target Identification

The therapeutic potential of 8-iodo-1H-quinazolin-4-one and its related structures is rooted in their ability to interact with specific biological targets. In vitro studies, including enzyme inhibition assays and cell-based functional assays, have been instrumental in identifying these targets and quantifying the compounds' potency.

Derivatives of the quinazolin-4-one nucleus have been extensively studied as inhibitors of several key enzymes. The introduction of an iodine atom, particularly at positions 6 or 8, can significantly influence potency and selectivity.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). Research into novel quinazolin-4-one derivatives has demonstrated their potent inhibitory activity against EGFR. One study identified a potent derivative (Compound 17) that inhibited EGFR with an IC50 value of 0.072 µM, comparable to the established drug erlotinib (B232) (IC50 = 0.087 µM). This inhibition is a key mechanism behind the antitumor activity observed in cell-based assays. Another study developed hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures, which exhibited substantial inhibition of both EGFR and BRAFV600E.

Poly(ADP-ribose) Polymerase (PARP): The quinazolin-4-one scaffold has been utilized as a bioisostere for the phthalazinone core found in known PARP inhibitors like Olaparib. A series of quinazolinone-based derivatives were synthesized and showed appreciable inhibitory activity against PARP-1. Notably, one derivative displayed an IC50 of 30.38 nM, which is comparable to Olaparib's IC50 of 27.89 nM rsc.org. The inhibition of PARP, a key enzyme in DNA repair, is a critical strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations memoinoncology.comnih.gov. Some quinazolin-4-one analogs have demonstrated potent anticancer activity through the inhibition of poly (ADP-ribose) polymerase 10 (PARP10) nih.gov.

Dihydrofolate Reductase (DHFR): A series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their potential as DHFR inhibitors. Molecular docking studies revealed a strong correlation between the compounds' experimental cytotoxic activity and their calculated binding affinity for the DHFR active site. This suggests that the anticancer effects of these iodinated quinazolinones may be, at least in part, mediated by the inhibition of DHFR, an enzyme crucial for the synthesis of nucleotides and amino acids.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a promising therapeutic strategy for managing inflammation and hypertension nih.gov. A series of novel quinazoline-4(3H)-one derivatives were designed and evaluated as sEH inhibitors. Several of these compounds showed potent inhibitory activity, with one of the most active being 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide, which exhibited an IC50 of 0.5 nM nih.gov. This demonstrates that the quinazolinone ring is a suitable scaffold for developing potent sEH inhibitors nih.gov.

Compound ClassTarget EnzymeKey FindingsReported IC₅₀ Values
Quinazolin-4-one DerivativeEGFRInhibition comparable to erlotinib.0.072 µM
Quinazolinone-based DerivativePARP-1Activity comparable to Olaparib.30.38 nM rsc.org
6-Iodo-2-methylquinazolin-4-(3H)-one DerivativesDHFRGood correlation between cytotoxicity and binding affinity.N/A (Docking Study)
Quinazoline-4(3H)-one Derivative (3g)sEHIdentified as a highly potent inhibitor.0.5 nM nih.gov

The biological activity of iodinated quinazolinones has been further characterized in various cell-based assays, which provide insights into their effects on cellular processes and specific signaling pathways.

Anticancer Cytotoxicity: A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervix), HepG2 (liver), and HCT-8 (colon). Several of these compounds exhibited broad-spectrum antitumor activity, with some showing greater potency than the standard chemotherapeutic drug, Doxorubicin. Similarly, another study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives found significant cytotoxic activity against various cancer cell lines. For instance, one derivative showed an IC50 of 10 μM against HeLa cells, while others were highly active against glioblastoma T98G cells with IC50 values as low as 12 μM.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: The parent quinazolin-4-one scaffold was identified as an inhibitor of the HIF-1α transcription factor from a large-scale screen. A subsequent structure-activity relationship (SAR) study evaluated a C-5 iodo substituted analogue. This derivative was found to be inactive in a cell-based HIF-1 mediated β-lactamase reporter gene assay under hypoxic conditions, indicating that the position and electronic nature of substituents are critical for activity in this pathway.

Inflammatory Pathways: The effect of quinazolinone derivatives on inflammatory gene expression has been studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These compounds were shown to inhibit the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β), at the mRNA level. This anti-inflammatory effect is linked to the inhibition of the NF-κB pathway nih.gov.

Compound SeriesCell LineAssay TypeKey ResultReported IC₅₀ Value
6-Iodo-2-methylquinazolin-4-(3H)-one derivative (3d)HeLa (Cervical Cancer)CytotoxicitySignificant anticancer activity.10 µM
6-Iodo-2-methylquinazolin-4-(3H)-one derivative (3e)T98G (Glioblastoma)CytotoxicityStrongly active against glioblastoma.12 µM
C-5 Iodo-quinazolin-4-one derivativeHEK293-HIFHIF-1α Reporter GeneInactive.N/A
Quinazolinone derivativesRAW 264.7 (Macrophages)mRNA expression (RT-qPCR)Inhibited COX-2 and IL-1β expression. nih.govN/A

High-throughput screening has been a valuable tool for identifying novel biological activities within the quinazolinone chemical space.

Identification of HIF-1α Inhibitors: A quinazolin-4-one compound was first identified as an inhibitor of the HIF-1α transcriptional factor through a high-throughput, cell-based reporter gene assay that screened a library of 73,000 compounds. This initial hit served as the basis for the synthesis and evaluation of further analogues, including iodo-substituted derivatives.

Discovery of NF-κB Activators: A human cell-based HTS campaign identified substituted 4-aminoquinazolines as small-molecule activators of the NF-κB transcription factor. The screening led to the characterization of these compounds as agonists of the Toll-like receptor 4 (TLR4)/MD-2 complex. Subsequent SAR studies on the hit compound included the synthesis of an ortho-iodo substituted phenoxy derivative, which showed enhanced immunological activity relative to the unsubstituted parent compound.

Molecular Mechanisms of Action of this compound and its Derivatives

Understanding the molecular mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents. This involves elucidating their impact on cellular signaling pathways and their direct interactions with biomolecules.

Research has revealed that quinazolin-4-one derivatives can modulate multiple signaling pathways, often leading to anticancer or anti-inflammatory effects.

Apoptosis and Autophagy: A potent quinazolin-4-one derivative has been shown to induce significant apoptotic activity in MCF-7 breast cancer cells. Mechanistic studies revealed an increased expression of pro-apoptotic genes such as P53, PUMA, and Bax, alongside a decrease in the anti-apoptotic gene Bcl-2. The compound also triggered apoptosis by increasing the expression of caspases 3, 8, and 9. Furthermore, it was found to reduce autophagy, which can be a pro-survival mechanism for cancer cells. This effect was associated with the downregulation of EGFR and its downstream effectors PI3K, AKT, and mTOR.

NF-κB Signaling: Quinazolinone derivatives have been demonstrated to inhibit inflammatory responses by suppressing the NF-κB pathway nih.gov. In LPS-stimulated macrophages, these compounds downregulated the gene expression of inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as COX-2 and iNOS nih.gov. Molecular docking studies suggest that this activity may stem from the direct or indirect inhibition of proteins involved in NF-κB activation nih.gov.

RAS-RAF-MEK Pathway: The inhibition of HIF-1α accumulation by certain quinazolin-4-ones may be linked to the RAS signaling pathway. Since the oncogene Ras is known to stimulate HIF-1α expression via the Raf/Mek/ERK pathway, it is plausible that the observed activity of these compounds against HIF-1α is mediated through interference with this cascade.

The biological activities of this compound and its derivatives are a direct result of their physical interactions with key cellular biomolecules.

Protein Interactions: As detailed in section 6.1.1, the primary mechanism of action for many quinazolin-4-one derivatives is the direct binding to and inhibition of enzymes. Molecular docking studies have provided structural hypotheses for these interactions. For instance, iodinated quinazolinones have been modeled in the active site of DHFR, revealing key binding modes that explain their inhibitory activity. Similarly, docking simulations of derivatives into the EGFR ATP binding site demonstrated binding patterns resembling that of the known inhibitor erlotinib. Other docking studies have explored the binding of quinazolinone derivatives to the active site of PARP-1, where the quinazoline ring occupies the nicotinamide-ribose binding site, a feature common to many potent PARP-1 inhibitors researchgate.net.

Interaction with DNA-Associated Proteins: While direct binding to DNA or RNA has not been extensively reported for this specific compound class, their interaction with proteins that closely associate with nucleic acids has been investigated. Molecular docking studies on novel quinazolinone Schiff base derivatives explored their interaction with DNA gyrase, an enzyme that introduces negative supercoils into DNA and is essential for bacterial replication. The results indicated that these compounds could fit within the enzyme's active site, suggesting a mechanism of action as DNA gyrase inhibitors nih.gov. This represents a significant interaction with a protein-DNA complex.

Pre-clinical In Vivo Efficacy Studies (Excluding Human Clinical Trials)

Pre-clinical in vivo studies are fundamental for evaluating the therapeutic potential of a compound before it can be considered for human trials. These studies utilize animal models to assess efficacy in a biological system that mimics a human disease state.

The evaluation of quinazolinone derivatives, including this compound, often involves various animal models, particularly in the field of oncology. The choice of model is critical as it should replicate key aspects of the human disease.

Xenograft Models: A common approach involves the use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse. nih.gov This method preserves the original tumor microenvironment and heterogeneity, offering a more accurate representation of how a tumor might respond to a new agent. nih.gov For instance, the A2780 human ovarian carcinoma xenograft model has been successfully used to evaluate the in vivo efficacy of novel quinazoline-based cyclin-dependent kinase (CDK) inhibitors, demonstrating tumor growth inhibition upon oral administration. nih.gov

Carcinogen-Induced Models: In these models, cancer is chemically induced in the animal. For example, tumors of the head and neck can be induced in rats using 4-nitroquinoline-1-oxide (4-NQO) in their drinking water, creating a model that resembles tobacco-associated cancers in humans. nih.gov Similarly, azoxymethane (B1215336) (AOM) is used to induce colon carcinogenesis in rats for screening potential chemopreventive agents. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models involve manipulating the mouse genome to promote the expression of specific oncogenes or inactivate tumor suppressor genes, leading to the spontaneous development of tumors. nih.govmdpi.com GEMMs are invaluable for studying the mechanisms of tumor initiation and progression. mdpi.com

Zebrafish Models: The zebrafish is an increasingly popular vertebrate model in cancer research due to its rapid reproduction, transparent embryos that allow for real-time observation of cancer cell proliferation, and genetic homology to humans. nih.gov

The establishment of reliable and reproducible animal models is crucial for investigating disease pathogenesis and for the discovery and development of new therapeutic agents. mdpi.com

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are central to the drug development process, bridging the gap between preclinical and clinical trials. nih.gov PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect). dntb.gov.ua

In preclinical models, PK/PD characterization aims to:

Establish the relationship between the dose administered and the resulting concentration of the drug in the plasma and target tissues over time.

Determine the drug's ability to reach and engage with its biological target.

Model the exposure-response relationship to understand the concentration required to achieve the desired therapeutic effect.

Traditionally in anticancer drug development, efficacy models have often driven the process, with PK/PD investigations being underutilized. nih.gov However, a more integrated approach, where detailed PK/PD studies are initiated early, allows for the development of physiologically-based models. These models provide a quantitative foundation for selecting candidates for clinical testing and can help identify potential failures due to poor systemic properties or insufficient target inhibition. nih.gov For quinazoline derivatives, optimizing the pharmacokinetic profile is a key step in identifying orally available compounds with good efficacy and tolerability in preclinical models. nih.gov The failure of many drug candidates has been attributed to poor PK profiles, making these preclinical studies a critical step that can be addressed through strategies like prodrug development. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the key structural features required for biological activity. For the quinazolinone scaffold, substitutions at various positions can significantly alter the pharmacological profile. mdpi.comresearchgate.net

The C-8 position of the quinazolinone ring has been identified as significant for modulating biological activity. mdpi.comomicsonline.org Specifically, the introduction of a halogen at this position has been shown to have a pronounced effect. Research indicates that substituting the quinazolinone ring with iodine at the C-6 and C-8 positions can significantly enhance antibacterial activity. omicsonline.orgnih.gov This suggests that the electron-withdrawing nature and steric properties of the iodine atom at C-8 are favorable for interaction with the biological target in certain pathogens.

PositionSubstituentImpact on Biological Activity
C-8Iodine (I)Significantly improved antibacterial activity omicsonline.orgnih.gov
C-8HalogenGenerally enhances antimicrobial properties nih.gov

This table is interactive and can be sorted by column.

Position 2: The nature of the substituent at C-2 plays a crucial role. The presence of methyl, amine, or thiol groups, as well as substituted aryl rings, has been found to be important for antimicrobial and anticancer activities. nih.govnih.gov For example, 2-aryl-substituted quinazolines have demonstrated antiproliferative potency against various cancer cell lines. nih.gov

Position 3: The addition of different heterocyclic moieties or substituted aromatic rings at the N-3 position is a common strategy to enhance biological activity. mdpi.comnih.gov Bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring at this position have been shown to be essential for antiproliferative effects. rsc.org

Position 4: Modifications at the C-4 position, often involving the introduction of substituted amines (anilino groups), are pivotal for kinase inhibitory activity, particularly against Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The 4-anilinoquinazoline (B1210976) moiety is considered a privileged scaffold for developing EGFR inhibitors. nih.gov

Position 6: Similar to the C-8 position, halogen substitution at C-6 can also improve the antimicrobial profile. nih.gov

The quinazolinone core is considered a "privileged structure" in medicinal chemistry because its framework allows for modifications at multiple sites, enabling the development of compounds that can bind with high affinity to a diverse range of biological targets. omicsonline.orgnih.gov

PositionModification TypeGeneral Impact on Biological Activity
C-2Methyl, Thiol, Aryl groupsEssential for antimicrobial and anticancer activities nih.govnih.gov
N-3Substituted Aromatic/Heterocyclic RingsImportant for modulating various activities, including anticancer mdpi.comrsc.org
C-4Substituted Anilino GroupsCrucial for kinase (e.g., EGFR) inhibition nih.govnih.gov
C-6Halogen (e.g., Iodo, Bromo)Can enhance antimicrobial activity nih.govnih.gov

This table is interactive and can be sorted by column.

Prodrug Strategies and Delivery Systems for this compound Derivatives

Drug development is a lengthy and expensive process with a high attrition rate, often due to poor pharmacokinetic profiles or toxicity. nih.gov When a promising lead compound like an this compound derivative is identified but possesses suboptimal properties (e.g., poor solubility, low bioavailability), a prodrug strategy can be employed. nih.gov

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. This approach can overcome various drug developability issues without requiring a complete redesign of the core molecule. nih.gov

Potential applications of prodrug strategies for quinazolinone derivatives could include:

Improving Solubility: Attaching a polar or ionizable promoiety to the quinazolinone structure can enhance aqueous solubility, which is often a challenge for heterocyclic compounds.

Enhancing Permeability and Absorption: Modifying the lipophilicity of the parent drug by adding a lipophilic promoiety can improve its ability to cross biological membranes, thereby increasing oral bioavailability.

Site-Specific Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity.

While specific prodrugs for this compound are not detailed in the provided literature, the prodrug approach remains a viable and widely used strategy in medicinal chemistry to improve the clinical potential of promising compounds. nih.gov

Applications of 8 Iodo 1h Quinazolin 4 One in Chemical Biology and Drug Discovery Research

Utility as a Synthetic Building Block for Complex Molecules

The presence of the iodo group on the quinazolinone ring makes 8-iodo-1H-quinazolin-4-one an exceptionally valuable building block for organic synthesis. The carbon-iodine bond is amenable to a variety of powerful transition-metal-catalyzed cross-coupling reactions, allowing for the construction of highly complex molecular architectures that would be otherwise difficult to assemble.

The this compound moiety is an ideal precursor for creating advanced, fused heterocyclic systems. The iodine atom serves as a key reaction site for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions enable the annulation of additional rings onto the quinazolinone core, leading to novel polycyclic scaffolds. For instance, intramolecular cyclization following a coupling reaction can yield complex structures like thiazolo[5,4-f]quinazolin-9-ones and indolo[1,2-c]quinazolines. nih.govnih.gov This strategy allows chemists to systematically build molecular complexity and explore new chemical space, which is critical for discovering compounds with novel biological activities. The synthesis of pyrazolo[4,3-h]quinazoline derivatives, which have shown potent inhibition of Polo-like kinase 1 (Plk1), exemplifies the construction of such complex scaffolds starting from functionalized quinazolines. researchgate.net

The quinazolinone skeleton is a core component of numerous naturally occurring alkaloids, many of which exhibit significant biological activity. mdpi.com One prominent example is Luotonin A, a pentacyclic alkaloid isolated from the Chinese plant Peganum nigellastrum, which demonstrates potent cytotoxicity by inhibiting human topoisomerase I. nih.govresearchgate.netnih.gov The synthesis of Luotonin A and its analogues often involves the initial construction of a functionalized quinazolinone ring. This compound can serve as a key intermediate in these synthetic pathways. The iodo group allows for the strategic introduction of other functionalities or the formation of critical bonds needed to build the complete, complex structure of the natural product. This approach has been utilized to create analogues of Luotonin A with modified substitution patterns on the quinazolinone ring, aiming to improve potency and pharmacological properties. nih.govnih.gov

Role as a Privileged Scaffold in Lead Compound Generation

The concept of privileged scaffolds refers to molecular frameworks that can provide useful ligands for more than one type of biological receptor or enzyme by making specific structural modifications. rsc.org The quinazolin-4-one core is a classic example of such a scaffold, forming the basis for numerous clinically approved drugs, including the tyrosine kinase inhibitors gefitinib (B1684475) and erlotinib (B232). nih.govmdpi.com The 8-iodo derivative leverages this privileged core, providing a strategic point for diversification in the generation of lead compounds.

In modern drug discovery, the generation of compound libraries around a core scaffold is a fundamental strategy for identifying and optimizing new drug candidates. The this compound scaffold is exceptionally well-suited for this purpose. The reactive iodine atom enables the use of parallel synthesis techniques to rapidly generate a large number of analogues with diverse substituents at the 8-position.

Researchers have successfully applied this strategy to explore the structure-activity relationships (SAR) of various quinazolinone-based inhibitors. For example, libraries of quinazolin-4-one derivatives have been synthesized to identify inhibitors of hypoxia-inducible factor-1α (HIF-1α) and SARS-CoV-2 main protease (Mpro). nih.govnih.gov By starting with the 8-iodo core, medicinal chemists can systematically introduce a wide variety of chemical groups—such as aryl, alkyl, and amino moieties—through high-throughput cross-coupling reactions, allowing for a thorough exploration of the chemical space around the privileged quinazolinone scaffold.

Once an initial "hit" compound is identified from a screening campaign, the lead optimization phase begins. This iterative process involves modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold is a valuable tool in this phase.

The introduction of a halogen, such as iodine, at specific positions on the quinazolinone ring can itself be a key optimization step. Structure-activity relationship studies have shown that the presence of a halogen at the 8-position can significantly enhance the biological activity of quinazolinone derivatives, particularly in the context of antimicrobial agents. nih.gov

Furthermore, the 8-iodo group can be replaced with other functional groups to fine-tune the molecule's interaction with its biological target. A notable study on HIF-1α inhibitors, which identified a quinazolin-4-one as a screening hit, involved a systematic SAR study where various substitutions were made on the quinazolinone ring. While this specific study focused on other positions, it demonstrated that substitutions on the benzenoid ring were critical for activity. The table below, adapted from their findings, illustrates how modifications to this part of the scaffold impact inhibitory potency. This highlights the general principle that would apply to modifications at the 8-position.

CompoundSubstitution on Quinazolinone RingHIF-1α Inhibition IC₅₀ (µM)
Hit CompoundUnsubstituted1.8
Analogue 76-Methoxy3.8
Analogue 86-Fluoro1.3
Analogue 95-Iodo>10
Analogue 107-Chloro1.2
Optimized Lead (16)6-Fluoro (plus other modifications)0.34

Data adapted from a study on quinazolin-4-one HIF-1α inhibitors, illustrating the impact of substitutions on the benzenoid ring. nih.gov

This iterative optimization, facilitated by the synthetic tractability of precursors like this compound, is crucial for developing drug candidates with enhanced potency and selectivity suitable for pre-clinical evaluation. nih.gov

Application in Probe Development for Biological Systems

Chemical probes are essential tools in chemical biology for interrogating the function of proteins and other biomolecules within their native cellular environment. The development of probes often requires a scaffold that can be readily modified to incorporate a reporter group, such as a fluorophore or a radioisotope, without losing its affinity for the target.

The quinazolinone scaffold has been successfully used to develop fluorescent probes. For example, by conjugating a quinazoline (B50416) pharmacophore with a fluorophore like coumarin, researchers have created small-molecule fluorescent probes for visualizing α1-Adrenergic receptors in cells. nih.gov

The this compound derivative is particularly valuable for creating radiolabeled probes. The iodine atom can be readily exchanged with a radioactive isotope of iodine, such as ¹²⁵I or ¹²³I. This strategy was employed to develop a tumor-targeting agent based on a radioiodinated quinazolinone derivative. researchgate.net In this work, a tin precursor was used to facilitate the radioiodination, producing a ¹²⁵I-labeled quinazolinone prodrug. The probe was designed to be selectively hydrolyzed by enzymes overexpressed on the surface of tumor cells, leading to the accumulation of the radiolabel within the tumor environment. This application demonstrates the utility of the 8-iodo-quinazolinone scaffold in creating sophisticated chemical probes for in vivo imaging and targeted radiotherapy research. researchgate.net

Fluorescent and Radioligand Probes Incorporating the Quinazolinone Moiety

Chemical probes, such as fluorescent and radiolabeled ligands, are indispensable tools for visualizing and quantifying biological targets like receptors and enzymes in vitro and in vivo. The quinazolinone core has been successfully incorporated into such probes, and the presence of an iodine atom, particularly a radioactive isotope of iodine, is highly advantageous for radioligand development.

While specific fluorescent probes constructed directly from this compound are not extensively documented in publicly available research, the general strategy involves conjugating a fluorophore to a pharmacophore that is recognized by the biological target. For instance, quinazoline-based fluorescent probes have been developed for α1-adrenergic receptors (α1-ARs) by linking the quinazoline pharmacophore, known to bind to these receptors, with various fluorescent dyes. nih.gov This approach allows for the visualization and subcellular localization of α1-ARs in cell imaging, offering an alternative to radioligand-based assays for drug screening. nih.gov The synthesis of such probes often involves straightforward chemical reactions like amide condensation. nih.gov Although not specifically mentioning the 8-iodo substitution, this work establishes the utility of the quinazolinone scaffold in creating fluorescent probes.

More directly relevant is the use of radioiodinated quinazolinone derivatives as radioligands. The iodine atom on the this compound can be replaced with a radioactive isotope, such as Iodine-125, to create a radiolabeled probe. This strategy has been employed in the development of tumor-targeting agents. For example, a water-soluble, radioiodinated prodrug, 2-(2′-phosphoryloxyphenyl)-6-[¹²⁵I]iodo-4-(3H)-quinazolinone, has been synthesized and characterized. researchgate.net This compound is designed to be hydrolyzed by alkaline phosphatase, an enzyme often overexpressed in tumor cells, to a water-insoluble drug that becomes entrapped within the tumor, enabling noninvasive tumor detection. researchgate.net While this example features a 6-iodo substitution, the principle of using a radioiodinated quinazolinone core is directly applicable to the 8-iodo isomer. The choice of the iodine position can influence the molecule's interaction with its target and its metabolic fate.

Table 1: Examples of Probes Based on the Quinazolinone Scaffold

Probe Type Quinazolinone Derivative Application Target
Fluorescent Probe Quinazoline-fluorophore conjugate Visualization and subcellular localization of receptors α1-Adrenergic Receptors

Affinity Tags and Chemical Biology Tools

Affinity tags are small molecules or peptides that are attached to a protein of interest to facilitate its purification from a complex mixture, a technique known as affinity chromatography. nih.gov While the direct use of this compound as a standalone affinity tag is not a conventional application, its derivatives can be designed to function as components of more complex chemical biology tools.

The core utility of this compound in this context lies in its potential to be incorporated into larger molecules that can then be used for "pull-down" experiments to identify protein targets. The iodine atom can serve as a reactive handle for cross-coupling reactions (e.g., Sonogashira or Suzuki reactions) to attach linkers or other functionalities. These modified quinazolinones can then be immobilized on a solid support, such as beads, to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that bind to the quinazolinone derivative will be captured and can subsequently be identified by techniques like mass spectrometry.

Contribution to Target Validation and Mechanism Elucidation (Pre-clinical)

In preclinical drug discovery, validating that a biological molecule is a bona fide therapeutic target and elucidating the mechanism of action of a drug candidate are critical steps. The quinazolinone scaffold, including its iodinated derivatives, has been instrumental in this area, particularly in the field of oncology. Quinazolinone-based molecules are known to act as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov

Derivatives of the quinazolinone core have been investigated as inhibitors of several important cancer-related targets:

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. mdpi.com Compounds like gefitinib and erlotinib, which are based on this scaffold, are used in cancer therapy. The exploration of various substitutions on the quinazoline ring, including halogenation, has been a key strategy in optimizing the potency and selectivity of these inhibitors. mdpi.com Docking studies have shown that these molecules can act as ATP-competitive inhibitors of the EGFR kinase domain. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is driven by factors like VEGF and its receptor, VEGFR. Several quinazoline derivatives have been reported as effective anti-angiogenic VEGFR-2 inhibitors. nih.gov

Other Kinases: The quinazolinone scaffold has been used to develop inhibitors for a range of other kinases involved in cell cycle progression and signaling, such as Polo-like kinase 1 (Plk1) and Aurora kinases. researchgate.netmdpi.com

For instance, the synthesis of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and their evaluation for cytotoxic activity against various cancer cell lines have been reported. researchgate.net These studies, which included molecular docking against dihydrofolate reductase (DHFR), help to correlate the structural features of the iodinated quinazolinones with their biological activity. researchgate.net While this example pertains to the 6-iodo isomer, it underscores the strategic use of iodinated quinazolinones in preclinical research to validate targets and understand mechanisms of action.

Table 2: Research Findings on Quinazolinone Derivatives in Target Validation

Compound Class Biological Target(s) Research Findings
Quinazolinone derivatives EGFR, HER2, CDK2 Demonstrated potent cytotoxicity against breast and ovarian cancer cell lines and showed inhibitory activity against multiple tyrosine kinases. chemicalprobes.org
4-Anilinoquin(az)olines Protein Kinase Novel 3 (PKN3) Identification of a 7-iodo-quinoline derivative as a potent inhibitor, serving as a tool compound to study PKN3 biology. nih.gov
Quinazolin-4-one derivatives Apoptosis and Autophagy Pathways Synthesized compounds induced apoptosis and inhibited autophagy in breast cancer cells, linked to downregulation of the EGFR/PI3K/AKT/mTor pathway. nih.gov

Emerging Research Avenues and Future Outlook for 8 Iodo 1h Quinazolin 4 One Research

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

AI/ML ApplicationPotential Impact on 8-iodo-1H-quinazolin-4-one Research
Target Identification Predict novel biological targets by analyzing genomic and proteomic data.
Virtual Screening Screen large compound libraries to identify derivatives with high binding affinity.
Generative Design Design novel molecules with optimized activity and safety profiles.
ADMET Prediction Forecast the absorption, distribution, metabolism, excretion, and toxicity of new derivatives.

Exploration of Novel Biological Targets for this compound Derivatives

The quinazolin-4-one core is a privileged scaffold known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects. nih.govmdpi.com Research into derivatives of this compound is expected to uncover novel biological targets and expand its therapeutic applications.

Recent studies on similar quinazolin-4-one compounds have identified their potential as inhibitors of multiple tyrosine kinases, which are crucial in cancer cell growth and proliferation. nih.gov Furthermore, derivatives have been explored as antagonists for N-methyl-D-aspartate (NMDA) receptors, suggesting a role in neurological disorders. nih.gov Other identified targets for this class of compounds include poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are implicated in breast cancer. researchgate.net Additionally, quinazolin-4-ones have been investigated as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival. nih.gov

The exploration of this compound derivatives could lead to the discovery of compounds with enhanced selectivity or dual-targeting capabilities, offering new therapeutic strategies for complex diseases.

Potential Biological Target ClassTherapeutic Area
Protein Kinases (e.g., EGFR, VEGFR-2)Oncology
N-methyl-D-aspartate (NMDA) ReceptorsNeurology
Poly(ADP-ribose) polymerase-1 (PARP1)Oncology
Bromodomain-containing protein 4 (BRD4)Oncology, Inflammation
Hypoxia-inducible factor-1α (HIF-1α)Oncology

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Future research on this compound will likely focus on developing more sustainable and environmentally benign synthetic methods. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and expensive metal catalysts. mdpi.com

Modern approaches, such as one-pot multicomponent reactions (MCRs), offer a more efficient and atom-economical way to construct the quinazolinone scaffold. mdpi.com These reactions combine multiple starting materials in a single step, reducing waste and energy consumption. mdpi.com Researchers are also exploring metal-free catalytic systems and the use of greener solvents, like water, to minimize the environmental footprint of the synthesis process. mdpi.com The development of such methodologies will be crucial for the cost-effective and sustainable production of this compound and its derivatives on a larger scale. researchgate.net

Sustainable Synthesis ApproachAdvantages
Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, simplified procedures. mdpi.com
Metal-Free Catalysis Avoids toxic metal impurities in the final product. mdpi.com
Use of Green Solvents (e.g., water) Reduced environmental impact and improved safety. mdpi.com
Microwave-Assisted Synthesis Faster reaction times and increased yields.

Collaborative Research Initiatives and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound as a therapeutic agent will benefit significantly from partnerships between academic institutions, pharmaceutical companies, and specialized research centers. These collaborations can bring together expertise in medicinal chemistry, computational biology, pharmacology, and clinical research to accelerate the translation of basic scientific discoveries into clinical applications.

By fostering an environment of open innovation and data sharing, researchers can leverage collective knowledge to overcome challenges in drug development. Interdisciplinary teams can work together to identify novel biological targets, design potent and selective derivatives, and conduct preclinical and clinical studies. Such collaborative efforts will be essential to fully realize the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-iodo-1H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with carbonyl sources. For iodination, electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) at the C8 position is common. Key parameters include solvent choice (e.g., ionic liquids for improved regioselectivity ), catalyst selection (e.g., iodine for mild conditions ), and temperature control (room temperature vs. microwave-assisted heating for faster reactions ). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of iodinating agents.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with iodine incorporation .
  • X-ray Diffraction : Single-crystal X-ray confirms regioselectivity and hydrogen-bonding interactions in the solid state .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodology : The compound is light- and moisture-sensitive due to the labile C–I bond. Store under inert atmosphere (N2_2 or Ar) at –20°C. Assess stability via accelerated degradation studies (e.g., exposure to UV light or humidity) monitored by HPLC. Use stabilizers like antioxidants (e.g., BHT) in solution phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.